REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4](/[CH:8]=[N:9]/[CH2:10][CH:11]([O:14][CH3:15])[O:12][CH3:13])[S:5][C:6]=1[CH3:7].[BH4-].[Na+]>CCO>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][NH:9][CH2:10][CH:11]([O:14][CH3:15])[O:12][CH3:13])[S:5][C:6]=1[CH3:7] |f:1.2|
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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BrC=1C=C(SC1C)\C=N\CC(OC)OC
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Name
|
|
Quantity
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1.942 g
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Type
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reactant
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Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was then concentrated under reduced pressure
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Type
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ADDITION
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Details
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the residue was taken up in a mixture of ethyl acetate and water
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Type
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CUSTOM
|
Details
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The layer were separated
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Type
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WASH
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Details
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the organic layer washed (2×) with an aqueous saturated solution of sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C(SC1C)CNCC(OC)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |